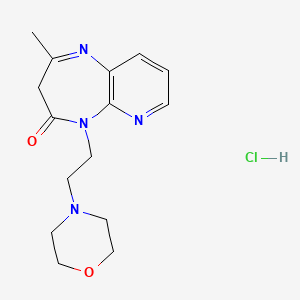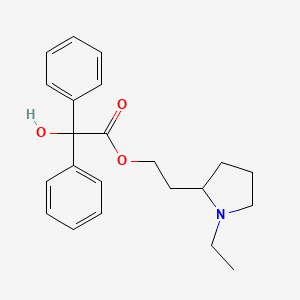
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate is a complex organic compound that features a pyrrolidine ring and a diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate typically involves the reaction of 1-ethyl-2-pyrrolidinone with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-pyrrolidinone: A simpler analog with similar structural features but lacking the diphenylacetate moiety.
N-ethyl-2-pyrrolidone: Another related compound used in various industrial applications.
Uniqueness
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate is unique due to its combination of a pyrrolidine ring and a diphenylacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
102476-64-2 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO3/c1-2-23-16-9-14-20(23)15-17-26-21(24)22(25,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20,25H,2,9,14-17H2,1H3 |
InChI Key |
HBJMAWAIWAYEQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


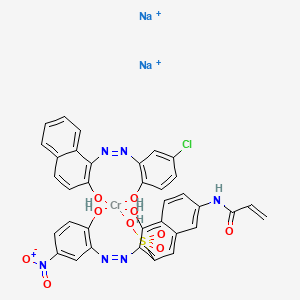
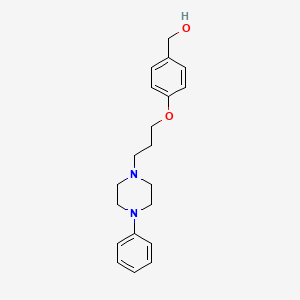
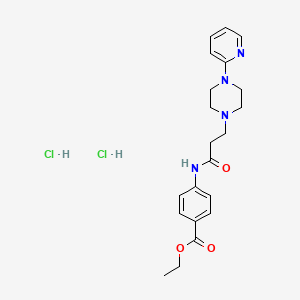
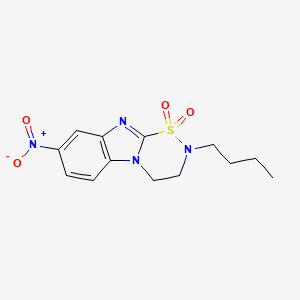
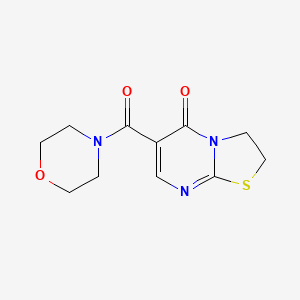
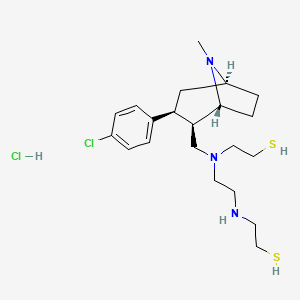

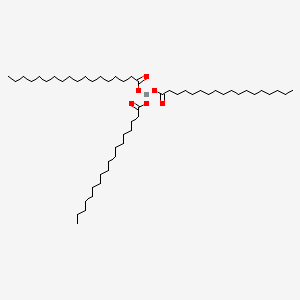
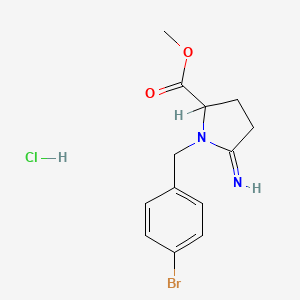
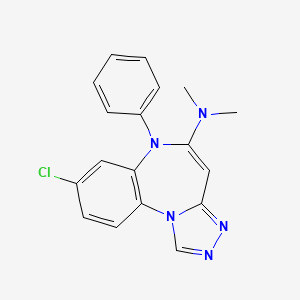
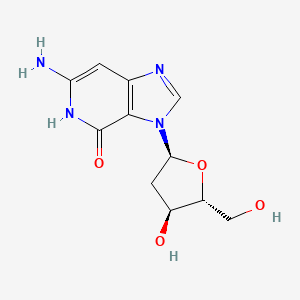

![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
